3,5-Dimethylphenylthioethanol
Overview
Description
3,5-Dimethylphenylthioethanol is an organic compound with the molecular formula C10H14OS It is a derivative of phenylthioethanol, where the phenyl ring is substituted with two methyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Dimethylphenylthioethanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenylthiol with ethylene oxide under basic conditions. The reaction proceeds as follows:
3,5-Dimethylphenylthiol+Ethylene oxide→this compound
The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the ethylene oxide ring and subsequent nucleophilic attack by the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenylthioethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: 3,5-Dimethylphenylthioacetone or 3,5-dimethylphenylthioaldehyde.
Reduction: 3,5-Dimethylphenylthiol or 3,5-dimethylphenylethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethylphenylthioethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethylphenylthioethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The phenylthio group can interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenol: Similar structure but lacks the thioethanol group.
3,5-Dimethylthiophenol: Similar structure but lacks the ethanol group.
Phenylthioethanol: Lacks the methyl groups on the phenyl ring.
Uniqueness
3,5-Dimethylphenylthioethanol is unique due to the presence of both the thioethanol and dimethylphenyl groups. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)sulfanylethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWRMYBOBPDQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)SCCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30988266 | |
Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685892-26-6 | |
Record name | 2-[(3,5-Dimethylphenyl)sulfanyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30988266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 685892-26-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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